2-Aminohexan-1-OL oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminohexan-1-ol oxalate is a chemical compound with the molecular formula C6H15NO·C2H2O4 . It has a molecular weight of 117.19 + (90.03) and is represented by the canonical SMILES: CCCCC(CO)N.C(=O)(C(=O)O)O .
Synthesis Analysis
Monoalkyl oxalates, such as 2-Aminohexan-1-ol oxalate, can be synthesized in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .Molecular Structure Analysis
The molecular structure of 2-Aminohexan-1-ol oxalate includes a covalently-bonded unit count of 2, a heavy atom count of 14, a hydrogen bond acceptor count of 6, and a hydrogen bond donor count of 4 . It has a topological polar surface area of 121Ų .Chemical Reactions Analysis
Oxalate half-esters, like 2-Aminohexan-1-ol oxalate, are susceptible to radical decarboxylation and deoxygenations . They are very important building blocks for the synthesis of a wide range of significant compounds .Physical And Chemical Properties Analysis
2-Aminohexan-1-ol oxalate is a solid compound . It has a complexity of 119 and a monoisotopic mass of 207.11067264 . It also has a rotatable bond count of 5 .Scientific Research Applications
Chemical Synthesis and Modification
2-Aminohexan-1-OL oxalate serves as a key intermediate in the synthesis of complex molecules. For example, it has been used in the deamination of 1-aminohexan-2-ol and related compounds to study the selective cleavage of hydroxylysine-bound glycosyl residues of collagen. This process highlights its utility in modeling chemical reactions of biological significance, such as those involved in the structural integrity of collagen, a crucial protein in connective tissues (Tang & Williams, 1984).
Enzymatic and Biochemical Applications
The enzymatic activity and biochemical interactions involving 2-Aminohexan-1-OL oxalate derivatives are of great interest. Studies on oxalate decarboxylase from Bacillus subtilis, for example, provide insights into the enzyme's application in treating hyperoxaluria, a condition characterized by oxalate accumulation. The enzyme operates efficiently at acidic pH but retains significant activity at neutral pH, making it a potential biological tool for medical applications (Conter et al., 2019).
Material Science and Coatings
In material science, derivatives of 2-Aminohexan-1-OL oxalate have been explored for creating novel polymeric coatings. Electrochemical polymerization of related compounds on metal surfaces has been investigated, demonstrating the potential of such materials in creating protective, conductive, or catalytically active coatings. This research underlines the compound's versatility in facilitating the development of new materials with specific electronic or physical properties (Solmaz & Kardaş, 2009).
Environmental and Geological Applications
The study of oxalates, including those derived from 2-Aminohexan-1-OL, extends into environmental sciences and geology. Raman spectroscopy of natural oxalates has elucidated their role as markers for environmental changes and processes. This work is crucial in understanding biogeochemical cycles, the deterioration of artworks, and the geochemical analysis of minerals formed in natural settings, showcasing the broader environmental and geological relevance of oxalates (Frost, 2004).
Safety And Hazards
The safety data sheet for a similar compound, 6-Amino-1-hexanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-aminohexan-1-ol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.C2H2O4/c1-2-3-4-6(7)5-8;3-1(4)2(5)6/h6,8H,2-5,7H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWZDFSXBYINCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminohexan-1-OL oxalate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.